

Application Notes and Protocols for the Nitration of 2'-Hydroxyacetophenone

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-nitroacetophenone

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These application notes provide a detailed overview of the experimental setup for the nitration of 2'-hydroxyacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates. The protocols outlined below cover direct nitration methods and strategies to control regioselectivity, along with data on product characterization.

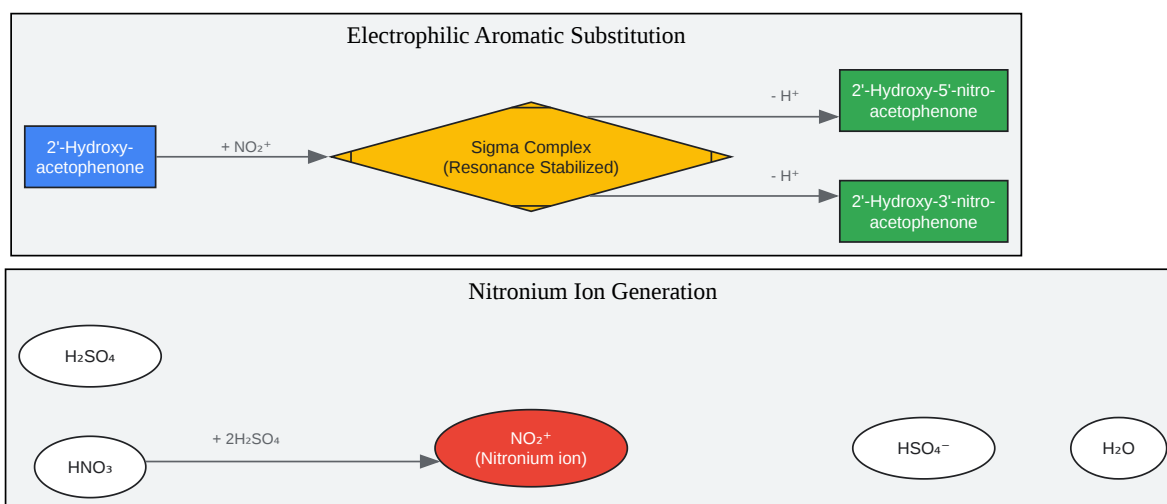
Introduction

The nitration of 2'-hydroxyacetophenone is an electrophilic aromatic substitution reaction that introduces a nitro group (-NO_2) onto the aromatic ring. The position of nitration is influenced by the directing effects of the hydroxyl (-OH) and acetyl (-COCH_3) groups. The hydroxyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. This interplay results in the formation of two primary isomers: 2'-hydroxy-3'-nitroacetophenone and **2'-hydroxy-5'-nitroacetophenone**. The ratio of these products can be influenced by the reaction conditions.

Signaling Pathway: Electrophilic Aromatic Substitution (Nitration)

The nitration of 2'-hydroxyacetophenone proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO_2^+)

electrophile, its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.



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Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocols

Two primary methods for the nitration of 2'-hydroxyacetophenone are detailed below. The choice of method can influence the regioselectivity of the reaction.

Protocol 1: Direct Nitration with Mixed Acid

This protocol describes a general method for the direct nitration of 2'-hydroxyacetophenone using a mixture of concentrated nitric and sulfuric acids. This method typically yields a mixture of the 3-nitro and 5-nitro isomers.

Materials:

- 2'-Hydroxyacetophenone
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Distilled Water
- Ethanol (for recrystallization)
- Dichloromethane (optional, as solvent)[1]
- Acetic Acid (optional, as solvent)[1]

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.[1] Alternatively, the acetophenone can be dissolved directly in concentrated sulfuric acid.
- Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
- Slowly add a pre-cooled nitrating mixture (a 1:2 mixture of concentrated nitric acid and concentrated sulfuric acid is common) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[2]
- After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 40 °C for 4-6 hours if using acetic acid/dichloromethane as solvent) to ensure the reaction goes to completion.[1]
- Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.[2]
- The precipitated solid product, a mixture of isomers, is collected by filtration.
- Wash the solid with cold water until the washings are neutral to remove any residual acid.

- The crude product can be purified by recrystallization from a suitable solvent like ethanol, or the isomers can be separated by column chromatography or HPLC.[3]

Protocol 2: Regioselective Synthesis of 2'-Hydroxy-3'-nitroacetophenone via Sulfonation-Nitration

To improve the yield of the 3-nitro isomer, a one-pot method involving sulfonation prior to nitration can be employed. The bulky sulfonic acid group blocks the 5-position, directing nitration to the 3-position. The sulfonic acid group is subsequently removed by hydrolysis.

Materials:

- 2'-Hydroxyacetophenone
- Chlorosulfonic Acid (ClSO_3H) or Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Urea
- Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Methanol (for recrystallization)

Procedure:

- Add 2'-hydroxyacetophenone to a reaction flask and cool to 0-5 °C.[4]
- Slowly add chlorosulfonic acid (1.5 equivalents) dropwise while maintaining the low temperature.[4]
- After the initial reaction (cessation of bubbling), allow the mixture to warm to room temperature and then heat to around 80 °C for 1 hour to complete the sulfonation.[4]

- Cool the reaction mixture to below 20 °C.[4]
- Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise.[4]
- Stir the reaction for 1-2 hours at room temperature.[4]
- Quench the reaction by pouring it onto crushed ice.
- Add a small amount of urea to decompose any remaining nitric acid.
- Heat the mixture to reflux to hydrolyze the sulfonic acid group.
- After cooling, extract the product with ethyl acetate.[4]
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.[4]
- Purify the crude 2'-hydroxy-3'-nitroacetophenone by recrystallization from methanol.[4] A yield of 82.9% has been reported for the purified product.[4]

Data Presentation

The following tables summarize the quantitative data for the two primary nitration products of 2'-hydroxyacetophenone.

Table 1: Reaction Conditions and Yields

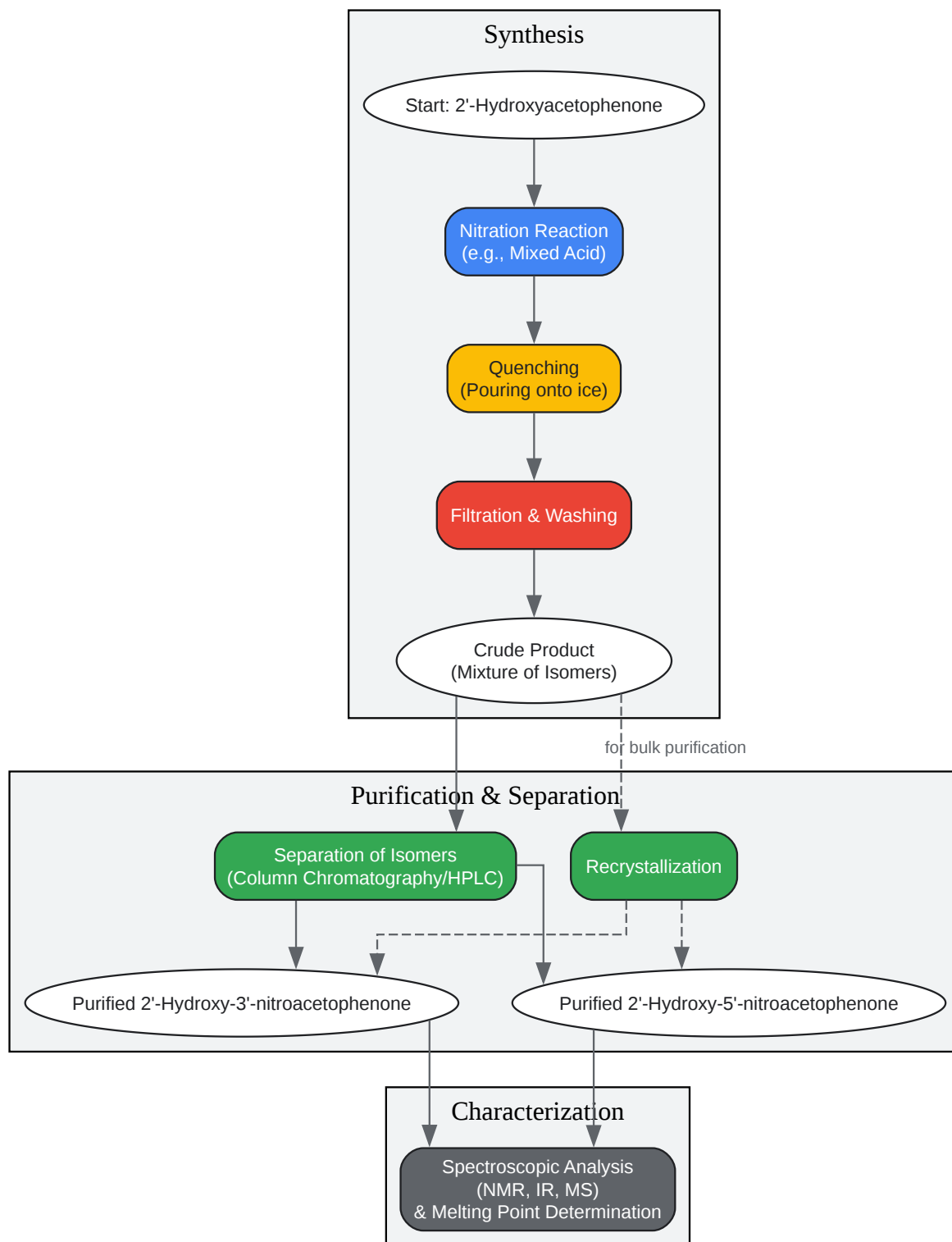
Product Isomer	Method	Key Reagents	Reported Yield	Reference
2'-Hydroxy-3'-nitroacetophenone	Direct Nitration	HNO ₃ , Acetic Acid	~36%	[3]
2'-Hydroxy-3'-nitroacetophenone	Sulfonation-Nitration	ClSO ₃ H, HNO ₃ /H ₂ SO ₄	82.9%	[4]
2'-Hydroxy-5'-nitroacetophenone	Direct Nitration	HNO ₃ /H ₂ SO ₄	Major product in mixed acid	[5]

Table 2: Physical and Spectroscopic Data of Nitrated Products

Property	2'-Hydroxy-3'-nitroacetophenone	2'-Hydroxy-5'-nitroacetophenone
Molecular Formula	C ₈ H ₇ NO ₄	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol	181.15 g/mol
Appearance	Yellow to brown solid[6]	Light orange to yellow to green powder/crystal[7]
Melting Point	98.5-99.5 °C[1][8]	100-104 °C[2][7]
¹ H NMR	Data not fully available in searched sources. Aromatic protons are expected in the downfield region, with splitting patterns determined by their relative positions.	Data not fully available in searched sources. Aromatic protons are expected in the downfield region, with splitting patterns determined by their relative positions.
¹³ C NMR	Data not fully available in searched sources.	Solvent: Chloroform-d. Peaks at: 162.4, 136.4, 204.6, 130.8, 26.5, 118.3, 118.9, 119.7 ppm.
IR Spectroscopy	Data not fully available in searched sources. Expected peaks for O-H, C=O, C-NO ₂ , and aromatic C-H and C=C stretching.	Data not fully available in searched sources. Expected peaks for O-H, C=O, C-NO ₂ , and aromatic C-H and C=C stretching.
Mass Spectrometry	Data not fully available in searched sources. Expected molecular ion peak at m/z = 181.	Data not fully available in searched sources. Expected molecular ion peak at m/z = 181.

Experimental Workflow

The following diagram illustrates a general workflow for the nitration of 2'-hydroxyacetophenone, from the initial reaction setup to the final characterization of the purified products.



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Caption: General workflow for the nitration of 2'-hydroxyacetophenone.

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